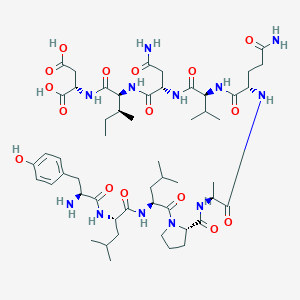
2-Chloro-3-fluoro-4-nitropyridine
Descripción general
Descripción
2-Chloro-3-fluoro-4-nitropyridine is a chemical compound with the molecular formula C5H2ClFN2O2 . It may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . It is colorless to light yellow liquid .
Synthesis Analysis
The synthesis of 2-Chloro-3-fluoro-4-nitropyridine involves several steps. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . A synthetic method for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines .Molecular Structure Analysis
The molecular weight of 2-Chloro-3-fluoro-4-nitropyridine is 158.543 . The optimized molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, NBO, electronic properties, (1)H NMR and (13)C NMR chemical shifts for the molecules 2-chloro-4-nitropyridine (CNP), 2-chloro-4-methyl-5-nitropyridine (CMNP) and 3-amino-2-chloro-4-methylpyridine (ACMP) have been studied .Chemical Reactions Analysis
2-Chloro-3-fluoro-4-nitropyridine may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2-Chloro-3-fluoro-4-nitropyridine is a colorless to light yellow liquid . It has a molecular weight of 176.53 g/mol, a XLogP3-AA of 1.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 0, an exact mass of 175.9788832 g/mol, a monoisotopic mass of 175.9788832 g/mol, a topological polar surface area of 58.7 Ų, a heavy atom count of 11, a formal charge of 0, and a complexity of 163 .Aplicaciones Científicas De Investigación
1. Synthesis of Fluorinated Pyridines
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of compounds with interesting and unusual physical, chemical, and biological properties .
2. Synthesis of Trifluoromethylpyridines
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application: The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries are discussed .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Synthesis of 2-Chloro-4-Ethoxypyridine and 4-Thiophenoxypyridines
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine may be used to synthesize 2-chloro-4-ethoxypyridine and 4-thiophenoxypyridines .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are not provided in the source .
4. Synthesis of Antibacterial Agents
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine has been used for the synthesis of antibacterial agents .
- Methods of Application: The compound was prepared from 4-hydroxy-3-nitropyridine-2(1H)-on by sequential processing with POCl3 and then with KF .
- Results or Outcomes: The synthesis led to the development of antibacterial agents .
5. Production of Selective and Potent MET Kinase Inhibitors
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine can be used in the production of selective and potent MET kinase inhibitors .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are not provided in the source .
6. Treatment of Obesity Related Non-Alcoholic Fatty Liver Disease
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine is used in the preparation of (thio)barbituric acid derivatives in the treatment of obesity related non-alcoholic fatty liver disease .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses are not provided in the source .
7. Biological Material or Organic Compound for Life Science Research
- Application Summary: 2-Chloro-3-fluoro-4-nitropyridine can be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The outcomes of these applications are not provided in the source .
Safety And Hazards
2-Chloro-3-fluoro-4-nitropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Direcciones Futuras
Fluoropyridines, including 2-Chloro-3-fluoro-4-nitropyridine, have a special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increased due to their interesting and unusual physical, chemical and biological properties . It is expected that many novel applications of 2-Chloro-3-fluoro-4-nitropyridine will be discovered in the future .
Propiedades
IUPAC Name |
2-chloro-3-fluoro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-5-4(7)3(9(10)11)1-2-8-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPDEJTTHOVGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551656 | |
| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-fluoro-4-nitropyridine | |
CAS RN |
109613-90-3 | |
| Record name | 2-Chloro-3-fluoro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30551656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 4-(2-oxobenzo[d]oxazol-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B178386.png)
![2-[4-(Methylthio)phenoxy]ethylamine](/img/structure/B178387.png)

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)



